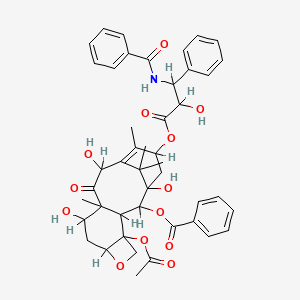
Bisobrin
描述
准备方法
合成路线和反应条件: 双索布林的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。具体的合成路线和反应条件是专有的,并未广泛公布。 类似化合物的通用合成方法通常包括:
步骤 1: 通过环化反应形成核心结构。
步骤 2: 通过取代反应引入官能团。
步骤 3: 使用重结晶或色谱等技术纯化和分离最终产物。
工业生产方法: 双索布林的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。这可能包括使用自动化反应器、连续流动系统和严格的质量控制措施,以确保一致性和安全性。
化学反应分析
反应类型: 双索布林可以进行各种化学反应,包括:
氧化: 在分子中引入氧原子,可能改变其生物活性。
还原: 去除氧原子或添加氢原子,这可以改变化合物的性质。
取代: 用另一个官能团替换一个官能团,这可以用来创建具有不同活性的衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 常见的试剂包括卤素(例如氯、溴)和亲核试剂(例如胺、醇)。
主要产物: 这些反应形成的主要产物取决于所用试剂和具体的条件。例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生卤代或烷基化衍生物。
科学研究应用
双索布林有几种科学研究应用,包括:
化学: 用作模型化合物来研究血栓溶解机制并开发新的抗凝剂药物。
生物学: 研究其对血栓形成和止血过程中涉及的细胞通路的影響。
医学: 用于治疗血栓性疾病(如深静脉血栓形成和肺栓塞)的潜在治疗剂。
工业: 可用于开发针对血栓性疾病的诊断测定和治疗制剂。
作用机制
双索布林通过影响血栓溶解系统来发挥作用。 它通过增强纤溶酶原激活剂的活性来促进血凝块的分解(血栓溶解),纤溶酶原激活剂将纤溶酶原转化为纤溶酶,纤溶酶是一种降解纤维蛋白凝块的酶 . 这种机制涉及纤溶酶原及其激活剂等分子靶点,以及与纤溶相关的途径。
类似化合物:
链激酶: 一种用作血栓溶解剂的细菌酶。
尿激酶: 一种也促进血栓溶解的人体酶。
组织型纤溶酶原激活剂 (tPA): 一种参与血凝块分解的蛋白质。
比较:
独特性: 双索布林在其合成来源和特定分子结构方面是独特的,这可能在稳定性和特异性方面相对于天然血栓溶解剂具有优势。
疗效: 虽然与其他血栓溶解剂的功能类似,但双索布林的合成性质允许对其进行潜在的修饰以增强其疗效并减少副作用。
相似化合物的比较
Streptokinase: A bacterial enzyme used as a thrombolytic agent.
Urokinase: A human enzyme that also promotes thrombolysis.
Tissue Plasminogen Activator (tPA): A protein involved in the breakdown of blood clots.
Comparison:
Uniqueness: Bisobrin is unique in its synthetic origin and specific molecular structure, which may offer advantages in terms of stability and specificity compared to naturally occurring thrombolytic agents.
Efficacy: While similar in function to other thrombolytic agents, this compound’s synthetic nature allows for potential modifications to enhance its efficacy and reduce side effects.
属性
IUPAC Name |
(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22/h13-16,21-22,27-28H,5-12H2,1-4H3/t21-,22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVSPLIJDCJRGR-SZPZYZBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22407-74-5 | |
| Record name | Bisobrin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BISOBRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW9075C08O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


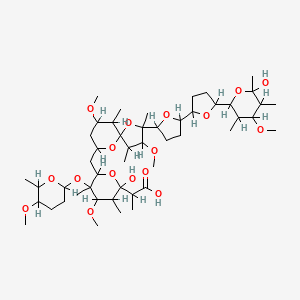
![[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B1229366.png)
![4-[[2-[[3-[(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[2-[[4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid](/img/structure/B1229367.png)
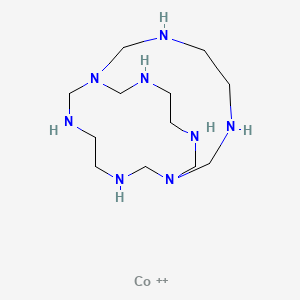
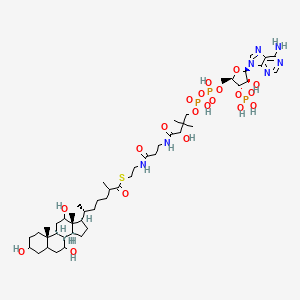
![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)
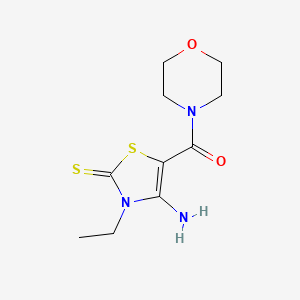
![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)
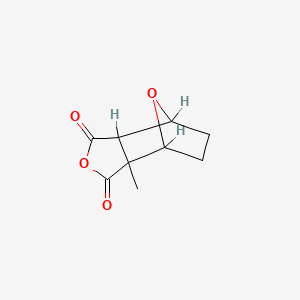

![BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE](/img/structure/B1229391.png)
